molecular formula C9H16O3 B083138 Ethyl 2-oxoheptanoate CAS No. 13088-50-1

Ethyl 2-oxoheptanoate

Cat. No. B083138
CAS RN: 13088-50-1
M. Wt: 172.22 g/mol
InChI Key: FQBGVMOKNNQVLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-oxoheptanoate and related compounds involves a variety of chemical strategies, emphasizing the compound's versatility as a synthetic intermediate. For instance, ethyl 7-chloro-2-oxoheptylate, a related compound, is synthesized through a multi-step process starting from ethyl 2,2-diethoxyacetate, highlighting a method to introduce functional groups into the heptanoate structure (Chen Xin-zhi, 2006). Additionally, the reaction of cycloheptanone with potassium persulfate in ethanol leads to ethyl or methyl 7-oxoheptanoate, demonstrating a different approach to synthesizing oxoheptanoate derivatives (Ballini, Marcantoni, & Petrini, 1991).

Molecular Structure Analysis

The molecular structure of ethyl 2-oxoheptanoate derivatives has been analyzed through various techniques, including X-ray diffraction. Such studies provide detailed insights into the compound's conformation and the spatial arrangement of its functional groups. The structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, for instance, has been elucidated to reveal a Z conformation about the C=C bond, offering a glimpse into the structural aspects of ethyl 2-oxoheptanoate derivatives (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-oxoheptanoate participates in a variety of chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. For example, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in alcoholic solutions produce ω-substituted esters, indicating the compound's ability to undergo transformation under light irradiation (Tokuda, Watanabe, & Itoh, 1978).

Physical Properties Analysis

The physical properties of ethyl 2-oxoheptanoate, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. These properties are determined by its molecular structure and dictate the conditions under which it can be used in chemical reactions.

Chemical Properties Analysis

The chemical properties of ethyl 2-oxoheptanoate, including its reactivity with different reagents, stability under various conditions, and the nature of its derivatives, are essential for its effective utilization in organic synthesis. Its capability to form complexes with metals, as shown in the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate complexes, showcases its versatility and the potential for creating novel materials (Maksimov et al., 2020).

Scientific Research Applications

  • Synthesis of Pyrones and Derivatives : Ethyl 2-oxoheptanoate is used in the synthesis of pyrones, specifically in the formation of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, which is a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).

  • Preparation of Oxoheptanoate Esters : Studies have explored the synthesis of methyl or ethyl 7-oxoheptanoate and 7-acetoxyheptanal, highlighting the use of Ethyl 2-oxoheptanoate in generating these compounds (Ballini, Marcantoni, & Petrini, 1991).

  • Transformation into δ-Oxo Acid Esters : Ethyl 2-oxoheptanoate can be transformed into δ-oxo acid esters in acidic mediums. This transformation was demonstrated using solutions of 2-alkylcyclohexane-1,3-diones (Lozanova & Veselovsky, 2005).

  • Photochemical Reactions in Alcoholic Solutions : The compound has been utilized in photochemical reactions in alcoholic solutions to form various esters, demonstrating its reactivity under specific conditions (Tokuda, Watanabe, & Itoh, 1978).

  • Medical Applications : Ethyl 2-oxoheptanoate has been studied for its potential in medical applications, such as its use as a tissue adhesive in cardiovascular and thoracic surgery, demonstrating its biocompatibility and effectiveness (Kaplan et al., 2004).

  • Synthesis of Antiproliferative Compounds : Research has been conducted on the synthesis of combretastatin derivatives using Ethyl 2-oxoheptanoate, highlighting its role in developing compounds with potential antiproliferative activity against cancer cells (Nurieva et al., 2015).

  • Peptide Synthesis : The compound has been tested as an additive in peptide synthesis, demonstrating its capacity to inhibit racemization and improve coupling efficiency, which is crucial in the synthesis of peptides (Subirós-Funosas et al., 2009).

  • Extraction of Caffeine and Catechins : Ethyl 2-oxoheptanoate has been used in the extraction of caffeine and catechins from green tea leaves, showcasing its effectiveness and selectivity in extracting key compounds from plant materials (Bermejo et al., 2015).

  • Applications in Polymer Science : The compound's derivatives have been utilized in polymer science, such as in the electrospinning of poly(ethylene-co-vinyl alcohol) fibers, highlighting its relevance in the development of materials for biomedical applications (Kenawy et al., 2003).

properties

IUPAC Name

ethyl 2-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBGVMOKNNQVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471630
Record name Ethyl 2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxoheptanoate

CAS RN

13088-50-1
Record name Ethyl 2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of LiI (23.61 g, 176.44 mmol) in THF (200 mL) at rt was slowly added Cu2Br2 (25.30 g, 88.22 mmol). A vigorous exothermic reaction occurred, and the mixture was then cooled to −78° C. Pentylmagnesium bromide (2M, 36.76 mL, 88.22 mmol) was slowly added at −78° C., and followed soon after by ethyl chloro(oxo)acetate (10 g, 73.52 mmol). The resulting solution was stirred 10 minutes at −78° C., then quenched by dropwise addition of water. The mixture was allowed to warm to rt, and then the organic phase was separated, dried (MgSO4), and evaporated. Purification by flash chromatography using 9:1 hexane/EtOAc as eluant gave ethyl 2-oxoheptanoate as a colorless oil (3.0 g, 23%). 1NMR (400 MHz, CDCl3) δ 4.33-4.21 (m, 2 H), 2.82 (m, 2 H), 1.63-1.59 (m, 2 H), 1.63-11.19 (m, p H), 0.9-0.83 (m, 3 H), LC-MS m/z 279.21 (MH+), retention time 2.42 min (method 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Ishihara, N Nakajima - Bioscience, biotechnology, and …, 2006 - Taylor & Francis
… Ethyl 2-oxoheptanoate was converted by the earthworm … of the substrate (ethyl 2-oxoheptanoate) and setereoselective … during the biotransformation of ethyl 2-oxoheptanoate using the …
Number of citations: 15 www.tandfonline.com
K Nakamura, K Inoue, K Ushio, S Oka… - The Journal of Organic …, 1988 - ACS Publications
… Ethyl 2-oxoheptanoate has been reducedby three methods: free bakers’ yeast (FBY) in water, immobilized bakers’ yeast (IMBY) in water, and IMBY in hexane. It has been found that the …
Number of citations: 183 pubs.acs.org
K Nakamura, S Kondo, Y Kawai, A Ohno - Bulletin of the Chemical …, 1993 - journal.csj.jp
… 2-oxohexanoate (1d), and ethyl 2-oxoheptanoate (1e) were prepared according to the … of Ethyl 2-Oxoheptanoate (1e). As a typical example, 172.2 mg (1 mmol) of ethyl 2-oxoheptanoate …
Number of citations: 67 www.journal.csj.jp
K Ishihara, N Nakajima, H Yamaguchi… - Journal of Molecular …, 2001 - Elsevier
… The reduction of ethyl 2-oxoheptanoate (1e) by C. gracilis gave the corresponding alcohol 2e in high ee Ethyl 3-methyl-2-oxobutanoate (1f) was reduced by Nannochloropsis sp. to (R)-…
Number of citations: 17 www.sciencedirect.com
K Ishihara, H Yamaguchi, T Omori… - Bioscience …, 2004 - Taylor & Francis
… The final specific activity was 939 units/mg protein with 5mM of ethyl 2-oxoheptanoate as the substrate and 0.15 mM of NADH as the coenzyme. The purified enzyme gave a single band …
Number of citations: 10 www.tandfonline.com
K Nakamura, K Inoue, K Ushio, S Oka, A Ohno - J Org Chem, 1988 - hero.epa.gov
… Ethyl 2-oxoheptanoate has been reduced by three methods: free bakersâ yeast (FBY) in water, immobilized bakersâ yeast (IMBY) in water, and IMBY in hexane. It has been found that …
Number of citations: 1 hero.epa.gov
H Yamaguchi, N Nakajima… - Bioscience, biotechnology …, 2002 - Taylor & Francis
… The reducing activity of each reductase (STKER-II and -III) was measured spectrophotometrically using ethyl 2-oxoheptanoate as the substrate (ˆnal concentration was 4.0 mM and 2.0 …
Number of citations: 10 www.tandfonline.com
H YAMAGUCHI, N NAKAJIMA… - Bioscience, Biotechnology …, 2002 - jlc.jst.go.jp
… The reducing activity of each reductase (STKER-II and -III) was measured spectrophotometrically using ethyl 2-oxoheptanoate as the substrate (ˆnal concentration was 4.0 mM and 2.0 …
Number of citations: 2 jlc.jst.go.jp
K Ishihara, H Yamaguchi, H Hamada… - Journal of Molecular …, 2000 - Elsevier
… Ethyl 2-oxobutanoate (1b), ethyl 2-oxopentanoate (1c), ethyl 2-oxohexanoate (1d), ethyl 2-oxoheptanoate (1e), and α-hydroxy esters ANC9 …
Number of citations: 36 www.sciencedirect.com
K Ishihara, Y Nishikawa, M Kaneko, A Kinoshita… - 2012 - scirp.org
… As a result, the reduction of ethyl 2-oxobutanoate (1b), ethyl 2-oxopentanoate (1c), and ethyl 2-oxoheptanoate (1e) in the presence of L-alanine produced the corresponding alcohols in …
Number of citations: 2 www.scirp.org

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